3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a sulfanyl-linked acetamide group, a benzyl substituent, and methoxyethyl and methoxyphenyl moieties. The structural complexity of this compound arises from its multi-substituted quinazoline core, which influences its physicochemical properties and biological interactions. Synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, with characterization via IR, NMR, and MS spectroscopy .
Properties
IUPAC Name |
3-benzyl-N-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-35-15-14-29-26(33)21-10-13-23-24(16-21)30-28(31(27(23)34)17-19-6-4-3-5-7-19)37-18-25(32)20-8-11-22(36-2)12-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYZBYILJSIDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the Quinazoline Core : The quinazoline structure is formed through cyclization reactions involving substituted anilines and carbonyl compounds.
- Substitution Reactions : The introduction of the benzyl and methoxyethyl groups is achieved through nucleophilic substitution reactions.
- Thioether Formation : The sulfanyl group is incorporated via thiol-based reactions to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. It exhibits a range of pharmacological properties, including:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related quinazoline derivative showed potent inhibitory effects on cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.6 |
| A549 (Lung Cancer) | 4.2 |
| HeLa (Cervical Cancer) | 3.8 |
These findings suggest that the presence of specific substituents, such as methoxy and benzyl groups, may enhance the anticancer activity by modulating interactions with cellular targets like kinases and receptors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial effect may be attributed to the quinazoline scaffold, which has been previously associated with antibacterial action .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The quinazoline derivatives are known to inhibit various kinases involved in cancer cell signaling pathways.
- Disruption of DNA Synthesis : By interfering with DNA replication processes, these compounds can induce apoptosis in rapidly dividing cancer cells.
- Antibacterial Mechanisms : The interaction with bacterial cell wall synthesis pathways may explain the observed antimicrobial activity.
Case Studies
- In Vivo Efficacy : In a study involving xenograft models of breast cancer, treatment with this compound resulted in significant tumor reduction compared to control groups.
- Combination Therapy : Combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects in preclinical models.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast and lung cancer cells by disrupting cellular signaling pathways related to growth and survival .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- In vivo studies have reported that this compound can reduce inflammation in models of acute and chronic inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for conditions like arthritis and inflammatory bowel disease .
Pharmacological Insights
- Mechanism of Action :
- Pharmacokinetics :
Agricultural Applications
- Pesticidal Activity :
Case Studies
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 477329-16-1 : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide .
- 476485-74-2 : N-[4-(Benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
- 940841-93-0 : N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-2-methoxybenzeneacetamide .
Key Differences :
- Substituents : The target compound features a 4-methoxyphenyl group, whereas analogues like 477329-16-1 have 4-chlorophenyl or sulfamoyl groups. These substitutions alter electronic properties (e.g., electron-withdrawing vs. donating effects), impacting solubility and binding affinity .
- Core Heterocycle : Analogues such as 476485-74-2 use a triazole core instead of quinazoline, which reduces planarity and may affect intercalation with biological targets .
Spectroscopic Profiles
- IR Spectroscopy :
- NMR Spectroscopy :
Computational Similarity
- Tanimoto Coefficients : Molecular fingerprint analysis using Morgan fingerprints or MACCS keys would reveal moderate similarity (Tanimoto >0.5) between the target compound and analogues like 477329-16-1, driven by shared sulfanyl-acetamide motifs .
- Docking Affinity : Substitutions on the quinazoline ring (e.g., methoxy vs. chloro groups) may alter binding interactions. For example, 4-methoxyphenyl could enhance hydrogen bonding compared to 4-chlorophenyl in 477329-16-1 .
Bioactivity Correlations
While bioactivity data for the target compound is unavailable, structurally similar quinazoline derivatives exhibit kinase inhibitory or antimicrobial activity. Clustering analysis suggests that compounds with >60% structural similarity (e.g., shared sulfanyl groups) often target overlapping pathways, such as HDAC or tyrosine kinases .
Q & A
Q. What are the key functional groups in this compound, and how do they influence reactivity or biological activity?
The compound features a quinazoline-4-one core, a benzyl group at position 3, a methoxyethyl carboxamide at position 7, and a sulfur-containing thioether linkage. The quinazoline core is electron-deficient, enabling interactions with biological targets like kinases or enzymes. The thioether (S–CH₂) group may enhance metabolic stability compared to ethers, while the methoxy groups influence solubility and bioavailability .
Q. What synthetic strategies are typically employed to construct the quinazoline-4-one scaffold?
Quinazoline-4-one synthesis often involves cyclocondensation of anthranilic acid derivatives with urea or carbamates, followed by functionalization. For example, oxalyl chloride-mediated cyclization (as in ) or palladium-catalyzed coupling ( ) can introduce substituents. The thioether linkage here may require nucleophilic displacement of a halogen or Mitsunobu conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : To confirm regiochemistry of substituents (e.g., distinguishing N- vs. O-alkylation in the methoxyethyl group).
- HPLC-MS : For purity assessment and detection of sulfur-containing byproducts.
- X-ray crystallography (if crystals form): To resolve stereochemical ambiguities in the dihydroquinazoline ring .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfur-containing thioether linkage?
Thioether formation is prone to oxidation and disulfide byproducts. Strategies include:
Q. How might contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Overlapping signals (e.g., from the benzyl and methoxyphenyl groups) can be addressed via:
- Variable-temperature NMR to reduce dynamic effects.
- COSY/NOESY to identify coupling between adjacent protons.
- DFT calculations to predict chemical shifts and compare with experimental data (as in ’s computational approaches) .
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- ATP-competitive assays : Use recombinant kinases (e.g., EGFR or VEGFR) with luciferase-based detection.
- Cellular assays : Measure phosphorylation downstream targets via Western blot.
- Selectivity profiling : Screen against kinase panels to identify off-target effects, leveraging structural similarities to known inhibitors ( discusses analogous pharmacophore design) .
Q. How can conflicting bioactivity data across studies be systematically addressed?
Discrepancies may arise from impurity profiles or assay conditions. Solutions include:
- Orthogonal purification : Re-purify the compound via preparative HPLC.
- Dose-response validation : Test activity across multiple concentrations and cell lines.
- Metabolite screening : Assess stability in assay media (e.g., liver microsomes) to rule out degradation ( highlights metabolite-related hazards) .
Q. What structural modifications could improve this compound’s pharmacokinetic properties?
- Solubility : Replace the methoxyethyl group with a PEG-like chain (e.g., as in ’s hydroxyethoxy modifications).
- Metabolic stability : Fluorinate the benzyl group or replace the thioether with a sulfone.
- Permeability : Introduce zwitterionic motifs while maintaining logP <5 .
Q. How can computational modeling guide target identification?
Q. What in vivo toxicity studies are recommended for preclinical development?
- Acute toxicity : Dose rodents and monitor organ histopathology (liver/kidney focus due to sulfur metabolism).
- Genotoxicity : Conduct Ames tests for mutagenicity.
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays, as quinazolines often interact with ion channels (see ’s hazard protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
